4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZHMBJRVSDBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoroaniline.
Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of fluorine into organic compounds is known to enhance their pharmacological properties. In the case of 4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine, studies indicate its potential as a lead compound in drug discovery due to the following characteristics:
- Bioactivity : Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Research shows that fluorine can significantly influence the pharmacokinetics of drugs, leading to enhanced efficacy and reduced side effects .
- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can act as anticancer agents. The specific structure of this compound may provide a scaffold for developing novel anticancer therapies .
- Anti-inflammatory Effects : Compounds with pyrazole moieties have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Agrochemical Applications
In the agricultural sector, fluorinated compounds are increasingly utilized for their ability to enhance the effectiveness of pesticides and herbicides. The application of this compound in agrochemicals can be attributed to:
- Enhanced Efficacy : The presence of fluorine is known to improve the lipophilicity and solubility of agrochemicals, allowing for better absorption and effectiveness against pests .
- Selective Action : Research indicates that fluorinated agrochemicals can provide selective action against target organisms while minimizing harm to non-target species, thus promoting environmental sustainability .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions where specific conditions are optimized to yield high-purity products. Key methods include:
- Refluxing with Appropriate Reagents : Utilizing reagents that facilitate the formation of the pyrazole ring under controlled conditions is crucial for achieving desired yields .
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Drug Development :
- Agrochemical Efficacy :
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazol-3-amine Derivatives
Key Research Findings and Trends
- Halogenation Impact: Chloro and fluoro substituents at the 4- and 2-positions (as in the target compound) are associated with improved blood-brain barrier penetration compared to non-halogenated analogs .
- Hybrid Structures : Pyridine-pyrazole hybrids (e.g., ) demonstrate dual inhibitory activity against kinases and phosphodiesterases, highlighting the versatility of pyrazol-3-amine scaffolds .
Biological Activity
4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C_9H_8ClF N_3
- Molecular Weight : Approximately 225.65 g/mol
- Functional Groups : Pyrazole ring, chloro and fluoro substituents on the phenyl group.
These structural characteristics influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may:
- Inhibit Enzymatic Activity : By binding to active sites of enzymes, it can block substrate access, thereby reducing enzymatic activity.
- Modulate Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in inflammation and infection responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential therapeutic role in managing inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Case Studies
A series of studies have evaluated the biological activity of related pyrazole compounds, providing insights into the efficacy and safety profiles of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against various pathogens.
- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Activity Assessment :
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances the lipophilicity and binding affinity of the compound to biological targets. This unique substitution pattern is critical for optimizing the pharmacological profile, as it influences both potency and selectivity against various enzymes and receptors .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial & Anti-inflammatory | 8 | 60 |
| 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine | Antimicrobial | 12 | 70 |
| Pyrazoleamide Derivatives | Antimalarial | 5 | Not applicable |
This table illustrates that while this compound shows promising antimicrobial and anti-inflammatory activities, it may not be as potent as some derivatives specifically designed for targeted applications.
Q & A
Q. What are the optimal synthetic routes for 4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted hydrazines and carbonyl precursors. For example, reacting 3-(4-chloro-2-fluorobenzyl)acrylamide derivatives with hydrazine hydrate in ethanol yields pyrazole-3-amine scaffolds with ~80% efficiency . Key factors include:
- Solvent choice : Polar solvents (e.g., ethanol) enhance cyclization kinetics.
- Temperature : Reactions are often conducted under reflux (70–90°C) to drive completion.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products.
Variations in substituent positions (e.g., chloro vs. fluoro groups) may require adjusted stoichiometry or catalytic acid (e.g., glacial acetic acid) to stabilize intermediates .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and NH signals (δ 4.5–5.5 ppm, DO exchangeable). NMR confirms pyrazole ring carbons (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 227.046 for CHClFN) to validate molecular formula .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% error .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data for halogen-substituted pyrazole derivatives?
- Methodological Answer : Crystal structure refinement using SHELX software (e.g., SHELXL) is standard, but challenges like twinning or high R factors (e.g., R > 0.07) require:
- Data Quality : Ensure high-resolution datasets (θ > 25°, I/σ(I) > 2) collected via CCD diffractometers (e.g., Bruker SMART APEXII) .
- Absorption Correction : Apply multi-scan methods (e.g., SADABS) for heavy atoms (Cl, F) to mitigate extinction effects .
- Twinning Analysis : Use PLATON to detect twinning laws and refine using HKLF5 format in SHELXL .
Example: For 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, triclinic P1 symmetry (α = 79.9°, β = 78.7°, γ = 86.2°) was resolved by iterative least-squares refinement, achieving wR(F²) = 0.247 .
Q. How can structure-activity relationships (SAR) guide the design of pyrazole-3-amine derivatives with enhanced bioactivity?
- Methodological Answer : SAR studies focus on:
- Halogen Positioning : 4-Chloro-2-fluorophenyl groups enhance lipophilicity (logP ~2.8) and receptor binding vs. non-halogenated analogs .
- Pyrazole Ring Modifications : Substituting NH with methyl groups (e.g., 3-methyl derivatives) reduces antimicrobial activity by ~40%, indicating NH’s role in H-bonding .
- Pharmacophore Modeling : DFT calculations (e.g., B3LYP/6-31G*) optimize electrostatic potential maps to predict interaction sites with targets like kinase enzymes .
Q. What analytical approaches address contradictory biological activity data in pyrazole-3-amine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-Response Validation : Replicate IC/MIC measurements across ≥3 independent assays (e.g., broth microdilution for antimicrobial studies) .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as <2% impurities (e.g., unreacted hydrazine) can skew results .
- Target-Specific Assays : Employ FRET-based enzymatic assays (e.g., for kinase inhibition) to isolate compound effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
